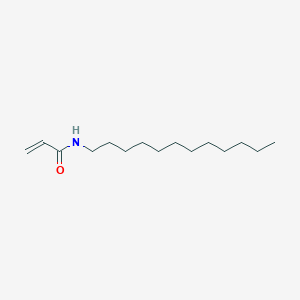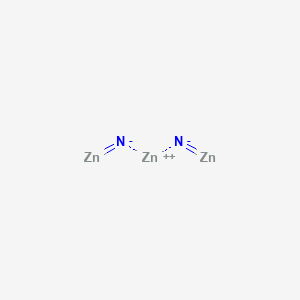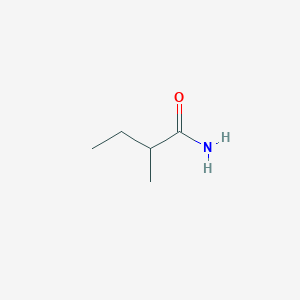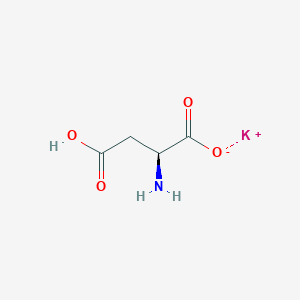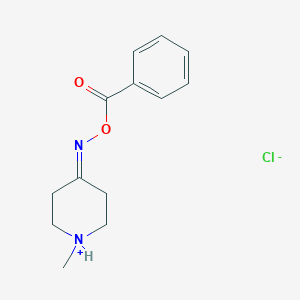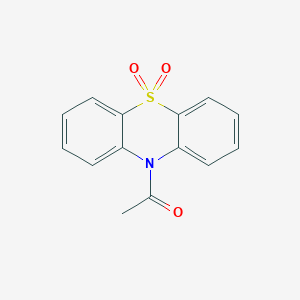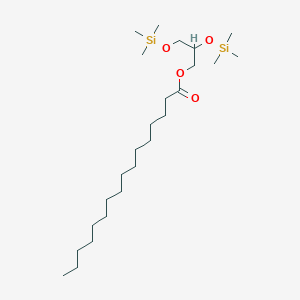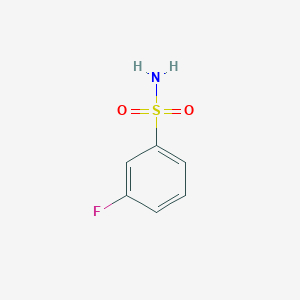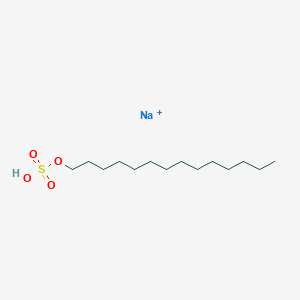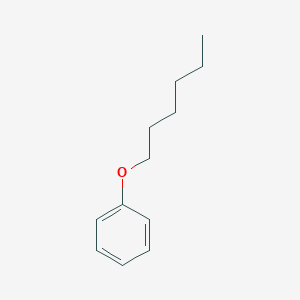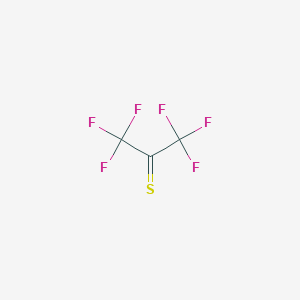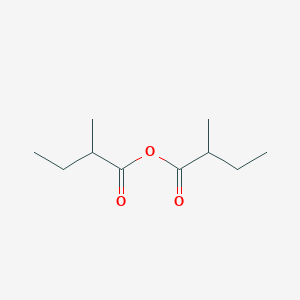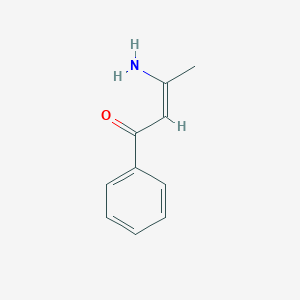
(2Z)-3-amino-1-phenylbut-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a derivative of crotonophenone, where an amino group is attached to the third carbon of the butenone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-amino-1-phenylbut-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 3-phenyl-2-propenal with ammonia or an amine under controlled conditions . Another method includes the use of 2-amino-phenols as initiation material, which undergoes a series of reactions including acylation, rearrangement, and catalysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts such as anhydrous titanium tetrachloride and solvents like acetic anhydride in a controlled environment .
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-3-amino-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and substituted phenylbutenones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(2Z)-3-amino-1-phenylbut-2-en-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of (2Z)-3-amino-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular functions. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2Z)-3-amino-1-phenylbut-2-en-1-one include:
Crotonophenone: The parent compound without the amino group.
3-Amino-1-phenyl-but-2-enone: A structural isomer with different positioning of the amino group.
Thiophene derivatives:
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its amino group allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
1128-85-4 |
|---|---|
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.2 g/mol |
Nom IUPAC |
(Z)-3-amino-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C10H11NO/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-7H,11H2,1H3/b8-7- |
Clé InChI |
GHPWHAXKMNDINZ-FPLPWBNLSA-N |
SMILES |
CC(=CC(=O)C1=CC=CC=C1)N |
SMILES isomérique |
C/C(=C/C(=O)C1=CC=CC=C1)/N |
SMILES canonique |
CC(=CC(=O)C1=CC=CC=C1)N |
| 1128-85-4 | |
Synonymes |
3-Amino-1-phenyl-2-buten-1-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


